molecular formula C23H26N2O2S2 B471495 5-[(2,4-dimethylphenyl)methylsulfanyl]-12,12-dimethyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 353762-96-6

5-[(2,4-dimethylphenyl)methylsulfanyl]-12,12-dimethyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B471495
CAS No.: 353762-96-6
M. Wt: 426.6g/mol
InChI Key: IHDASOMSBJHJMY-UHFFFAOYSA-N
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Description

3-allyl-2-[(2,4-dimethylbenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of pyrano, thieno, and pyrimidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-[(2,4-dimethylbenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the thieno[2,3-d]pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrano ring: This step involves the reaction of the thieno[2,3-d]pyrimidinone intermediate with suitable reagents to form the pyrano ring.

    Attachment of the allyl and sulfanyl groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-allyl-2-[(2,4-dimethylbenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinone derivatives.

    Substitution: The allyl group can participate in substitution reactions, such as allylic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Allylic substitution can be carried out using nucleophiles like thiols or amines under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: Its complex structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 3-allyl-2-[(2,4-dimethylbenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is not well understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-allyl-2-[(2-fluorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
  • 3-allyl-2-[(2-oxopropyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
  • 3-allyl-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Uniqueness

The uniqueness of 3-allyl-2-[(2,4-dimethylbenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its combination of structural elements, which may confer distinct chemical and biological properties compared to similar compounds. This makes it a valuable target for further research and development.

Properties

CAS No.

353762-96-6

Molecular Formula

C23H26N2O2S2

Molecular Weight

426.6g/mol

IUPAC Name

5-[(2,4-dimethylphenyl)methylsulfanyl]-12,12-dimethyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C23H26N2O2S2/c1-6-9-25-21(26)19-17-11-23(4,5)27-12-18(17)29-20(19)24-22(25)28-13-16-8-7-14(2)10-15(16)3/h6-8,10H,1,9,11-13H2,2-5H3

InChI Key

IHDASOMSBJHJMY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)CSC2=NC3=C(C4=C(S3)COC(C4)(C)C)C(=O)N2CC=C)C

Canonical SMILES

CC1=CC(=C(C=C1)CSC2=NC3=C(C4=C(S3)COC(C4)(C)C)C(=O)N2CC=C)C

Origin of Product

United States

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